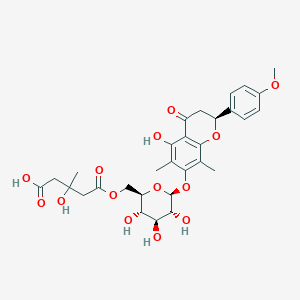
Matteuorienate A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Matteuorienate A is a C-methyl flavanone derivative that was isolated from Matteuccia orientalis (Hook.) Trev. (Aspidiaceae) . It has been found to be a very strong inhibitor of aldose reductase among natural products .
Synthesis Analysis
The synthesis of Matteuorienate A involves isolation from the Matteuccia orientalis (Hook.) Trev. (Aspidiaceae). The structures of these compounds were determined by the use of spectroscopic methods including 2D-NMR (1 H- 1 H COSY, 1 H- 13 C COSY and 1 H- 13 C long-range COSY) experiments and chemical methods .Molecular Structure Analysis
The molecular structure of Matteuorienate A was determined using spectroscopic methods including 2D-NMR (1 H- 1 H COSY, 1 H- 13 C COSY and 1 H- 13 C long-range COSY) experiments and chemical methods .Chemical Reactions Analysis
Matteuorienate A, along with Matteuorienate B and C, have been found to be very strong inhibitors of aldose reductase . A structure-activity relationship study showed that a carboxyl group played an important part in aldose reductase inhibitory activity in these three compounds .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitor
Matteuorienate A, along with Matteuorienate B, has been identified as a potent inhibitor of aldose reductase, an enzyme involved in diabetic complications. These compounds are derived from Matteuccia orientalis and are notable for their strength among natural products in inhibiting aldose reductase. This finding highlights the potential therapeutic applications of Matteuorienate A in managing diabetes-related complications (Kadota, Basnet, Hase, & Namba, 1994).
Influenza Virus Inhibition
Matteuorienate A, as a part of a group of C-methylated flavonoid glycosides isolated from Pentarhizidium orientale, has been studied for its inhibitory effects on the H1N1 influenza virus. This research indicates a potential application of Matteuorienate A in antiviral therapies, particularly against influenza (Huh et al., 2017).
Antioxidative Properties
Matteuorienate A has been identified as having antioxidative properties. This discovery is significant as antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases and aging processes. The study of Matteuorienate A’s antioxidative activity contributes to the understanding of its potential health benefits and therapeutic applications (Li Shu-be, 2014).
Chemical Composition Analysis
Studies on Matteuorienate A have also focused on understanding its chemical structure and composition, which is essential for its potential application in pharmaceuticals and therapeutics. Detailed analysis using spectroscopic methods and chemical derivatization has been conducted to ascertain its precise structure and properties (Zhang, Yang, Fu, & Tu, 2004).
Direcciones Futuras
The strong inhibitory effect of Matteuorienate A on aldose reductase suggests potential for future research and development of treatments for diabetes mellitus and its complications . Further studies could explore the synthesis of Matteuorienate A and its analogs, their mechanisms of action, and their efficacy and safety in preclinical and clinical trials.
Propiedades
Número CAS |
161161-68-8 |
|---|---|
Nombre del producto |
Matteuorienate A |
Fórmula molecular |
C30H36O14 |
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid |
InChI |
InChI=1S/C30H36O14/c1-13-23(35)22-17(31)9-18(15-5-7-16(40-4)8-6-15)42-28(22)14(2)27(13)44-29-26(38)25(37)24(36)19(43-29)12-41-21(34)11-30(3,39)10-20(32)33/h5-8,18-19,24-26,29,35-39H,9-12H2,1-4H3,(H,32,33)/t18-,19+,24+,25-,26+,29-,30?/m0/s1 |
Clave InChI |
SMLRKPPCBXFZQW-SKAYDIONSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)O[C@@H](CC2=O)C4=CC=C(C=C4)OC)O |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)OC)O |
SMILES canónico |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)OC)O |
Sinónimos |
6''-O-dicrotalyl-7-O-glucopyranosylmatteucinol matteuorienate A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



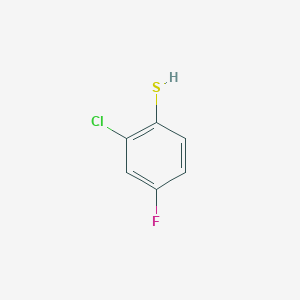
![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)
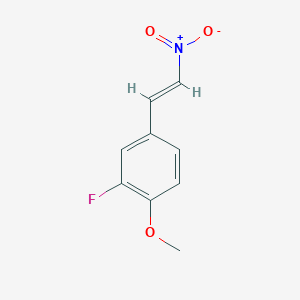
![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
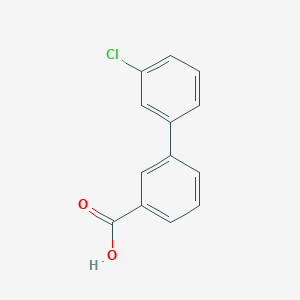
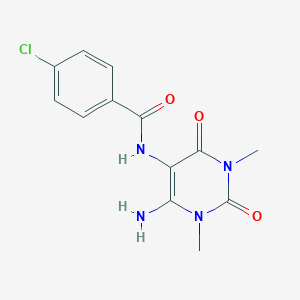
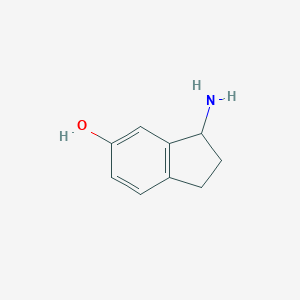
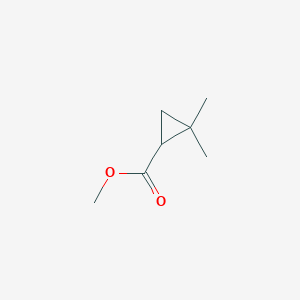
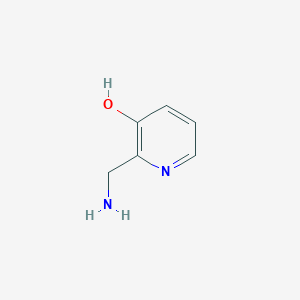
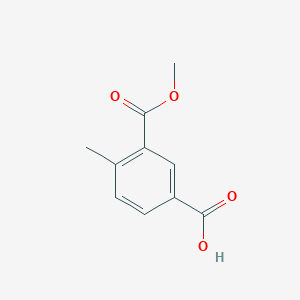
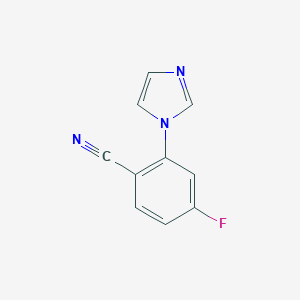

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)